molecular formula C5H8N4O2S B2952697 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine CAS No. 1092697-32-9

2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine

Cat. No. B2952697
CAS RN: 1092697-32-9
M. Wt: 188.21
InChI Key: QWINZSZOQJTVGZ-UHFFFAOYSA-N
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Description

“2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine” is a chemical compound with the CAS Number: 1002033-53-5. It has a molecular weight of 156.14 and its IUPAC name is 2-(4-nitro-1H-pyrazol-1-yl)ethanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8N4O2/c6-1-2-8-4-5(3-7-8)9(10)11/h3-4H,1-2,6H2 . This indicates that the compound has a pyrazole ring with a nitro group attached to one of the carbon atoms in the ring, and an ethanamine group attached to another carbon atom in the ring.

Scientific Research Applications

  • Selective Mercury Sensor : A novel macromolecule based on 2-[3-(2-aminoethylthio)propylthio]ethanamine covalently bound to two 7-nitrobenzo-2-oxa-1,3-diazolyl moieties was prepared for the selective optical detection of Hg2+. This compound acts as an ON–OFF fluorescence switch upon Hg2+ binding, exhibiting efficient quenching and a detection limit of 10−7 M or 20 ppb, making it useful in environmental monitoring (Wanichacheva et al., 2009).

  • Molecular Electronic Device : A molecule containing a nitroamine redox center was used in the active self-assembled monolayer in an electronic device. The device showed negative differential resistance and an on-off peak-to-valley ratio in excess of 1000:1, indicating potential applications in electronic and computing technologies (Chen et al., 1999).

  • Chemical Sensors : Coordination polymers derived from metallamacrocyclic Ni(II) complexes with certain ligands have been found to be potentially selective chemical sensors. These polymers can undergo complete and reversible polymerisation upon exposure to various solvents, accompanied by a color change (Hallale et al., 2005).

  • Biological Interactions : Research on di-imine copper(II) complexes has shown peculiar reactivity in binding to albumin protein. This highlights the potential of such compounds in biochemistry and medical research, particularly in understanding protein-metal interactions (Silveira et al., 2013).

  • Synthetic Chemistry : Studies in synthetic chemistry have shown the utility of related compounds in the synthesis of various organic molecules. For example, a primary amine-thiourea derivative was used as a catalyst for the conjugate addition of ketones to nitroalkenes, indicating its usefulness in complex organic syntheses (Huang & Jacobsen, 2006).

  • Nitroamine Explosives : Research has also explored nitroamine-containing compounds for their potential as low-sensitive explosives. This research is significant for developing safer explosives with reduced impact sensitivity (Cheng et al., 2021).

Future Directions

The future directions for “2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name

2-[(4-nitro-1H-pyrazol-5-yl)sulfanyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2S/c6-1-2-12-5-4(9(10)11)3-7-8-5/h3H,1-2,6H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWINZSZOQJTVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])SCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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